molecular formula C13H25NO B3104561 (1-(Cyclohexylmethyl)piperidin-4-yl)methanol CAS No. 148703-16-6

(1-(Cyclohexylmethyl)piperidin-4-yl)methanol

Cat. No. B3104561
CAS RN: 148703-16-6
M. Wt: 211.34 g/mol
InChI Key: KDSQRWFNKDSQNV-UHFFFAOYSA-N
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Description

“(1-(Cyclohexylmethyl)piperidin-4-yl)methanol” is a chemical compound with the formula C13H25NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “(1-(Cyclohexylmethyl)piperidin-4-yl)methanol” consists of a piperidine ring attached to a cyclohexylmethyl group and a methanol group . The InChI string representation of the molecule is InChI=1S/C13H25NO/c15-11-13-6-8-14 (9-7-13)10-12-4-2-1-3-5-12/h12-13,15H,1-11H2 .


Chemical Reactions Analysis

Piperidine derivatives, including “(1-(Cyclohexylmethyl)piperidin-4-yl)methanol”, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The specific reactions that “(1-(Cyclohexylmethyl)piperidin-4-yl)methanol” can undergo are not detailed in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: The compound (1-(Cyclohexylmethyl)piperidin-4-yl)methanol and its derivatives are synthesized through condensation reactions involving various sulfonyl chlorides and bases in solvents like methylene dichloride (Girish et al., 2008); (Benakaprasad et al., 2007); (Prasad et al., 2008).
  • Crystal Structure Analysis: X-ray crystallography reveals that these compounds generally have a monoclinic crystal class and exhibit characteristics like chair conformation of the piperidine ring and intermolecular hydrogen bonds (Girish et al., 2008); (Naveen et al., 2015).

Medicinal Chemistry and Biological Activity

  • Antiproliferative Activity: Certain derivatives of (1-(Cyclohexylmethyl)piperidin-4-yl)methanol have been found to exhibit potent antiproliferative effects against various human carcinoma cell lines, suggesting potential applications in cancer research (Prasad et al., 2010).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .

properties

IUPAC Name

[1-(cyclohexylmethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h12-13,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQRWFNKDSQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271412
Record name 1-(Cyclohexylmethyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Cyclohexylmethyl)piperidin-4-yl)methanol

CAS RN

148703-16-6
Record name 1-(Cyclohexylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148703-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclohexylmethyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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